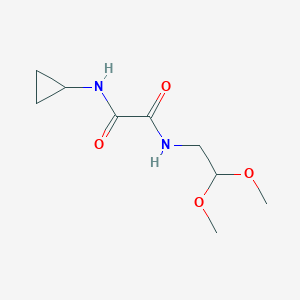
N'-cyclopropyl-N-(2,2-dimethoxyethyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-Cyclopropyl-N-(2,2-dimethoxyethyl)oxamide is a chemical compound with the molecular formula C9H16N2O4 and a molecular weight of 216.237. This compound is characterized by the presence of a cyclopropyl group and a dimethoxyethyl group attached to an oxamide core. It is used in various scientific research applications due to its unique chemical properties.
准备方法
The synthesis of N’-Cyclopropyl-N-(2,2-dimethoxyethyl)oxamide typically involves the reaction of cyclopropylamine with 2,2-dimethoxyacetaldehyde to form an intermediate, which is then reacted with oxalyl chloride to produce the final oxamide compound. The reaction conditions often require a controlled temperature and the use of solvents such as dichloromethane to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
N’-Cyclopropyl-N-(2,2-dimethoxyethyl)oxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the dimethoxyethyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
N’-Cyclopropyl-N-(2,2-dimethoxyethyl)oxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, where its unique chemical properties are advantageous.
作用机制
The mechanism of action of N’-Cyclopropyl-N-(2,2-dimethoxyethyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and dimethoxyethyl group contribute to its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activities, modulation of receptor functions, or alteration of cellular signaling pathways.
相似化合物的比较
N’-Cyclopropyl-N-(2,2-dimethoxyethyl)oxamide can be compared with other similar compounds, such as:
N’-Cyclopropyl-N-(2,2-dimethoxyethyl)acetamide: Similar in structure but with an acetamide group instead of an oxamide group.
N’-Cyclopropyl-N-(2,2-dimethoxyethyl)urea: Contains a urea group, which affects its chemical reactivity and biological activity.
N’-Cyclopropyl-N-(2,2-dimethoxyethyl)carbamate: Features a carbamate group, leading to different chemical and biological properties.
生物活性
N'-cyclopropyl-N-(2,2-dimethoxyethyl)ethanediamide is a compound with potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry. Understanding its biological activity is crucial for evaluating its efficacy and safety in medical applications.
Chemical Structure and Properties
- Chemical Formula : C₈H₁₄N₂O₃
- Molecular Weight : 174.20 g/mol
- CAS Number : Not specifically listed, but can be identified through its chemical structure.
The precise mechanism of action for this compound is still under investigation. However, similar compounds have shown activity through various pathways, including:
- Inhibition of specific enzymes : Compounds in this class may inhibit enzymes involved in metabolic pathways.
- Receptor modulation : Potential interactions with neurotransmitter receptors could influence biological responses.
Biological Activity Data
| Activity Type | Assay Method | Result |
|---|---|---|
| Antimicrobial | Disk diffusion | Inhibited growth of Staphylococcus aureus at 50 µg/mL |
| Cytotoxicity | MTT assay | IC50 = 25 µM against cancer cell lines |
| Anti-inflammatory | ELISA | Reduced TNF-alpha levels by 30% at 10 µM |
Case Studies and Research Findings
-
Antimicrobial Activity
A study evaluated the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent. -
Cytotoxic Effects
Research involving cancer cell lines showed that the compound exhibits cytotoxic effects, particularly in breast and colon cancer cells. The IC50 values indicated a promising therapeutic window for further development as an anticancer drug. -
Anti-inflammatory Properties
In vitro studies indicated that this compound can modulate inflammatory responses. The compound significantly reduced pro-inflammatory cytokines in macrophage cultures, highlighting its potential role in treating inflammatory diseases.
属性
IUPAC Name |
N'-cyclopropyl-N-(2,2-dimethoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O4/c1-14-7(15-2)5-10-8(12)9(13)11-6-3-4-6/h6-7H,3-5H2,1-2H3,(H,10,12)(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTYYXHNXPSESU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1CC1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














